molecular formula C20H25NS2 B15163246 8-(10H-Phenothiazin-10-yl)octane-1-thiol CAS No. 193065-09-7

8-(10H-Phenothiazin-10-yl)octane-1-thiol

Cat. No.: B15163246
CAS No.: 193065-09-7
M. Wt: 343.6 g/mol
InChI Key: JEAYEJKCERETEV-UHFFFAOYSA-N
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Description

8-(10H-Phenothiazin-10-yl)octane-1-thiol is a chemical compound that belongs to the phenothiazine family. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur atoms in their structure. They have been widely studied and utilized in various fields due to their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(10H-Phenothiazin-10-yl)octane-1-thiol typically involves the reaction of 10H-phenothiazine with an appropriate alkylating agent. One common method is the reaction of 10H-phenothiazine with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

8-(10H-Phenothiazin-10-yl)octane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 8-(10H-Phenothiazin-10-yl)octane-1-thiol involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, affecting its function and leading to various biological effects. Additionally, the thiol group can form covalent bonds with proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine: The parent compound of 8-(10H-Phenothiazin-10-yl)octane-1-thiol.

    2-(10H-Phenothiazin-10-yl)ethanol: A phenothiazine derivative with an ethanol group.

    10-(2-Bromoethyl)-10H-phenothiazine: A phenothiazine derivative with a bromoethyl group.

Uniqueness

This compound is unique due to the presence of the octane-1-thiol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

193065-09-7

Molecular Formula

C20H25NS2

Molecular Weight

343.6 g/mol

IUPAC Name

8-phenothiazin-10-yloctane-1-thiol

InChI

InChI=1S/C20H25NS2/c22-16-10-4-2-1-3-9-15-21-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)21/h5-8,11-14,22H,1-4,9-10,15-16H2

InChI Key

JEAYEJKCERETEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCS

Origin of Product

United States

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